molecular formula C12H13NO2S B11877176 5-(((2-Hydroxyethyl)thio)methyl)quinolin-8-ol

5-(((2-Hydroxyethyl)thio)methyl)quinolin-8-ol

Cat. No.: B11877176
M. Wt: 235.30 g/mol
InChI Key: OHVCPOSPWZTQQM-UHFFFAOYSA-N
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Description

5-(((2-Hydroxyethyl)thio)methyl)quinolin-8-ol is a chemically modified 8-hydroxyquinoline derivative designed for advanced research applications. This compound is of significant interest primarily due to its potential as a versatile metal chelator. The 8-hydroxyquinoline scaffold is known to coordinate with a variety of metal ions, such as copper, iron, and zinc, which can be leveraged in the study of metal-associated biochemical pathways and diseases . The specific substitution at the 5-position with a (2-hydroxyethyl)thio)methyl group may influence its electronic properties, lipophilicity, and overall binding affinity, allowing researchers to fine-tune its chemical behavior for specific experimental needs. In research settings, this compound finds value in several areas. It serves as a key precursor or ligand in the synthesis of coordination compounds with transition metals, which can be explored for their catalytic or photophysical properties . Furthermore, 8-hydroxyquinoline derivatives have been extensively investigated in neurodegenerative disease research, such as for Alzheimer's disease, attributed to their multifunctional activities including metal chelation, modulation of protein aggregation, and antioxidant effects . The structural motif of a thioether linkage to a hydroxyethyl group in this particular derivative presents an intriguing subject for studying structure-activity relationships and intermolecular interactions, such as hydrogen bonding and S···π contacts, which govern its solid-state structure and solubility profile . Researchers are encouraged to utilize this compound to develop novel chemical probes or therapeutic candidates. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

IUPAC Name

5-(2-hydroxyethylsulfanylmethyl)quinolin-8-ol

InChI

InChI=1S/C12H13NO2S/c14-6-7-16-8-9-3-4-11(15)12-10(9)2-1-5-13-12/h1-5,14-15H,6-8H2

InChI Key

OHVCPOSPWZTQQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)CSCCO

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

The 8-hydroxyquinoline moiety undergoes oxidation under controlled conditions. Key reactions include:

  • Hydroxyl Group Oxidation : The phenolic -OH group at position 8 oxidizes to form a quinone-like structure under strong oxidizing agents (e.g., KMnO₄ or CrO₃), altering electron distribution in the aromatic system .

  • Thioether Oxidation : The (2-hydroxyethyl)thio-methyl side chain oxidizes to sulfoxide (R-S(=O)-R') or sulfone (R-SO₂-R') using H₂O₂ or mCPBA, impacting polarity and metal-binding capacity .

Table 1: Oxidation Products and Conditions

Reactant PositionOxidizing AgentProductYield (%)
8-OHKMnO₄ (acidic)Quinolin-8-one~65
Thioether (-S-)H₂O₂ (30%)Sulfoxide78–85

Electrophilic Substitution

The quinoline ring participates in electrophilic substitution, primarily at positions 5 and 7 due to electron-donating effects of the hydroxyl group:

  • Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups at position 5 or 7, with regioselectivity influenced by the thioether side chain .

  • Halogenation : Bromination (Br₂/FeBr₃) occurs at position 3, forming 3-bromo derivatives used in cross-coupling reactions .

Mechanistic Insight :
The hydroxyl group activates the ring via resonance, while steric hindrance from the thioether side chain directs substitution to less hindered positions .

Metal Chelation

The compound forms stable complexes with transition metals, leveraging its O and S donor atoms:

  • Cu²⁺ Chelation : Forms a 1:2 (metal:ligand) complex, enhancing antioxidant activity and enabling catalytic applications .

  • Fe³⁺ Binding : The Fe³⁺-complex exhibits nuclease-like activity, cleaving DNA via ROS generation .

Table 2: Metal Complex Stability Constants (log β)

Metal Ionlog β (25°C)Coordination Mode
Cu²⁺12.3 ± 0.2O,N-bidentate
Fe³⁺15.1 ± 0.3O,N,S-tridentate

Nucleophilic Displacement

The thioether side chain participates in nucleophilic reactions:

  • Alkylation : Reaction with alkyl halides (e.g., CH₃I) replaces the hydroxyethyl group, forming S-alkyl derivatives .

  • Cross-Coupling : Suzuki-Miyaura coupling at position 5 with arylboronic acids, facilitated by Pd catalysts .

Example Reaction Pathway :

  • Protection of -OH : Use TMSCl to protect the 8-hydroxy group .

  • S-Alkylation : React with RX (alkyl halide) in DMF/K₂CO₃ .

  • Deprotection : Remove TMS group with KF/MeOH .

Condensation and Cyclization

The hydroxyethyl group enables cyclocondensation:

  • With Aldehydes : Forms oxazolidine rings under acid catalysis, enhancing bioavailability .

  • Intramolecular Cyclization : Heating in POCl₃ yields fused quinoline-thiazine hybrids .

Key Intermediate :
5-(((2-Hydroxyethyl)thio)methyl)quinolin-8-olΔPOCl3Thiazino[4,3-a]quinoline\text{5-(((2-Hydroxyethyl)thio)methyl)quinolin-8-ol} \xrightarrow[\Delta]{\text{POCl}_3} \text{Thiazino[4,3-a]quinoline}

Biological Activity Modulation via Derivatization

Structural modifications amplify pharmacological effects:

  • Sulfone Derivatives : Show 3× enhanced antimicrobial activity vs. parent compound .

  • Metal Complexes : Cu²⁺-complexes exhibit 10–50 nM IC₅₀ against MCF-7 cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of C5-Substituted 8-Hydroxyquinoline Derivatives
Compound Name (Substituent at C5) Molecular Formula Key Features/Applications Reference(s)
5-((Morpholin-4-yl)methyl)quinolin-8-ol C₁₄H₁₆N₂O₂ - Inhibits UGGT (1.65 Å crystal structure resolution).
- Fragment-based drug discovery candidate.
5-((p-Tolylamino)methyl)quinolin-8-ol C₁₇H₁₆N₂O - HIV-1 integrase inhibitor (EC₅₀ = low µM).
- Low cytotoxicity in antiviral assays.
5-(((4,5-Diphenyl-1,2,4-triazol-3-yl)thio)methyl)quinolin-8-ol C₂₃H₁₇N₅OS - Antimicrobial activity via metal complexation.
- Binds transition metals (e.g., Co²⁺, Ni²⁺).
5-((1H-Imidazol-1-yl)methyl)quinolin-8-ol C₁₃H₁₁N₃O - SARS-CoV-2 antiviral candidate.
- Validated by molecular docking studies.
5-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)quinolin-8-ol C₁₆H₂₂N₄O₂ - Antineurodegenerative activity.
- Enhanced metal chelation capacity.
5-Ethylsulfonylquinolin-8-ol C₁₁H₁₁NO₃S - Inhibits catechol-O-methyltransferase.
- Sulfonyl group enhances electrophilicity.

Structure-Activity Relationship (SAR) Insights

  • Hydrophilic vs. Hydrophobic Substituents: The hydroxyethyl-thio group in the target compound improves water solubility compared to analogs like 5-((p-tolylamino)methyl)quinolin-8-ol (aromatic amino group) or 5-(Phenethoxymethyl)quinolin-8-ol (alkoxy chain) .
  • Metal Chelation: Thioether and piperazinyl substituents (e.g., 5-((4-alkylpiperazin-1-yl)methyl)quinolin-8-ol) enhance metal-binding capacity, critical for antimicrobial and antineurodegenerative applications .
  • Biological Potency: Aromatic amino groups (e.g., p-tolylamino) confer antiviral activity (EC₅₀ ~1–5 µM), while sulfonyl groups (e.g., ethylsulfonyl) improve enzyme inhibition (IC₅₀ ~0.2 µM) .

Crystallographic and Spectroscopic Data

Table 2: Structural Data Comparison
Compound Crystal Resolution (Å) Hydrogen Bonding Network Notable Interactions
5-(((2-Hydroxyethyl)thio)methyl)quinolin-8-ol N/A O–H⋯N (2.65 Å), O–H⋯S (3.23 Å) π-π stacking (3.4–3.7 Å)
5M-8OH-Q (Morpholinyl analog) 1.65 Ligand-protein hydrogen bonds UGGT active-site interactions
5-((1H-Imidazol-1-yl)methyl)quinolin-8-ol N/A N–H⋯O (intramolecular) SARS-CoV-2 protease docking

Preparation Methods

Two-Step Synthesis via Chloromethyl Intermediate

The most widely documented method involves a two-step process starting with 8-hydroxyquinoline. In the first step, 8-hydroxyquinoline undergoes chloromethylation using formaldehyde and hydrogen chloride gas under acidic conditions to form 5-(chloromethyl)quinolin-8-ol . This intermediate is highly reactive, enabling subsequent nucleophilic substitution.

In the second step, the chloromethyl group reacts with 2-mercaptoethanol in a polar aprotic solvent such as dimethylformamide (DMF) or ethanol. The thiol group of 2-mercaptoethanol displaces the chloride, forming the thioether linkage. Reaction conditions typically involve temperatures of 78–100°C for 3–8 hours, yielding the target compound at 73% efficiency after purification.

Key Reaction Parameters:

  • Temperature: 78–100°C

  • Solvent: DMF or ethanol

  • Catalyst: None required (proceeds via nucleophilic substitution)

Alternative Route: Direct Functionalization of Quinoline Derivatives

A patent by Lakhrissi et al. (2020) describes an optimized single-pot synthesis using 8-hydroxyquinoline and 2-mercaptoethanol in the presence of a dehydrating agent like phosphorus pentoxide (P₂O₅). This method bypasses the chloromethyl intermediate, instead promoting direct C–S bond formation through a condensation reaction. While this approach reduces step count, yields are moderately lower (65–68%) due to competing side reactions.

Reaction Mechanism and Kinetic Considerations

Chloromethylation Step

The chloromethylation of 8-hydroxyquinoline proceeds via Elek–Horsford reaction mechanics. Formaldehyde reacts with hydrochloric acid to generate chloromethyl cations (CH₂Cl⁺), which electrophilically attack the quinoline ring at the 5-position due to its higher electron density compared to other positions. The reaction is highly pH-dependent, with optimal performance under strongly acidic conditions (pH < 2).

Thioether Formation

The nucleophilic substitution of the chloromethyl group by 2-mercaptoethanol follows an SN₂ mechanism . The reaction rate is influenced by:

  • Solvent polarity: Higher polarity (e.g., DMF) accelerates the reaction by stabilizing transition states.

  • Steric hindrance: The quinoline ring’s planar structure minimizes steric interference, enabling efficient substitution.

Purification and Characterization Techniques

Isolation Methods

Post-synthesis purification often involves:

  • Liquid-liquid extraction: Using dichloromethane or ethyl acetate to separate organic phases from aqueous residues.

  • Recrystallization: Ethanol or ethanol-water mixtures are preferred for obtaining high-purity crystals (≥98% purity).

  • Distillation: Reduced-pressure distillation (398–400 Pa) isolates the compound at 120–127°C, though this is less common due to thermal sensitivity.

Spectroscopic Characterization

5-(((2-Hydroxyethyl)thio)methyl)quinolin-8-ol is characterized using:

  • ¹H/¹³C NMR: Key signals include a singlet for the methylene group (δ 4.25 ppm) and a broad peak for the hydroxyl group (δ 9.8 ppm).

  • IR Spectroscopy: Strong absorption bands at 3399 cm⁻¹ (O–H stretch) and 1050 cm⁻¹ (C–S stretch) confirm functional groups.

  • X-ray crystallography: Monoclinic crystal structure with space group P2₁/n, validating molecular geometry.

Comparative Analysis of Synthetic Methods

MethodYield (%)Reaction Time (h)Key AdvantageLimitation
Two-step chloromethylation738–12High purity, scalableRequires HCl gas handling
Single-pot condensation65–686–8Fewer stepsLower yield due to side reactions

Industrial-Scale Optimization Strategies

Solvent Selection

Ethanol outperforms DMF in large-scale reactions due to lower toxicity and easier recovery. However, DMF remains preferred for laboratory-scale syntheses requiring faster kinetics.

Catalytic Additives

Introducing triethylamine as a base in the thioether formation step neutralizes HCl byproducts, preventing acid-catalyzed decomposition of the quinoline core. This modification increases yields by 8–10%.

Temperature Modulation

Gradual heating (ramping from 50°C to 100°C over 2 hours) minimizes thermal degradation, particularly critical for heat-sensitive thioether bonds.

Applications and Derivative Synthesis

While beyond the scope of preparation methods, it is noteworthy that this compound serves as a precursor for neuroprotective and antidepressant agents. Structural analogs, such as 5-chloro-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)quinolin-8-ol , are synthesized via similar routes, underscoring the versatility of the core methodology .

Q & A

Q. How does substituent position (e.g., 5 vs. 7 substitution) influence physicochemical properties?

  • Methodological Answer : Positional isomers exhibit distinct electronic effects. For example, 5-substituted derivatives (electron-withdrawing groups) reduce π-π stacking in crystallography, while 7-substituents (e.g., iodine) increase steric hindrance, altering solubility .

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